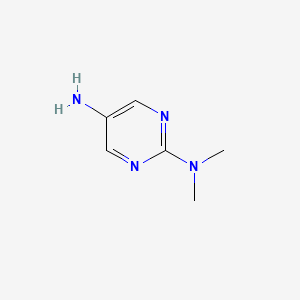

N2,N2-dimethylpyrimidine-2,5-diamine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring system is a cornerstone of organic and medicinal chemistry, largely because it is a fundamental component of all living things. nih.govacs.org As a key constituent of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA. acs.orgnih.gov This inherent biological relevance allows pyrimidine-based compounds to readily interact with enzymes and other cellular components, making them a "privileged scaffold" in drug discovery. nih.gov

The versatility of the pyrimidine core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities. nih.govnih.gov Medicinal chemists have successfully developed pyrimidine derivatives that exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. aaronchem.comnih.govnih.gov The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making it a highly adaptable framework for developing new drugs. mdpi.com

Below is a table summarizing the diverse biological activities associated with various pyrimidine scaffolds.

| Biological Activity | Example of Pyrimidine Derivative Class | Therapeutic Application |

| Anticancer | Diarylpyrimidines, Pyrazolo[3,4-d]pyrimidines | Kinase inhibitors, Antimetabolites |

| Antiviral | Fused Pyrimidines | Inhibition of viral replication |

| Antimicrobial | Diaminopyrimidines (e.g., Trimethoprim) | Dihydrofolate reductase inhibitors |

| Anti-inflammatory | Indole-pyrimidine hybrids | Inhibition of inflammatory pathways |

| Antifungal | Fluorinated pyrimidines (e.g., Flucytosine) | Systemic antifungal treatment |

Historical Context of Pyrimidine-2,5-diamine Derivatives in Research

The history of diaminopyrimidines in medicinal chemistry is rich, with much of the early focus on 2,4-diaminopyrimidine (B92962) derivatives. In the mid-20th century, extensive research into this class of compounds as potential nucleic acid antagonists led to the development of key antimicrobial drugs. nih.gov These molecules were found to act as dihydrofolate reductase (DHFR) inhibitors, a mechanism that disrupts the folic acid pathway essential for microbial survival. This line of research culminated in landmark drugs like the antimalarial pyrimethamine (B1678524) and the antibacterial trimethoprim. nih.gov

In contrast, the pyrimidine-2,5-diamine scaffold has emerged in the scientific literature more recently. Rather than being a historical mainstay, research on this specific isomer has gained traction in the 21st century, targeting different biological pathways. For example, a 2014 study highlighted a series of 2,5-diaminopyrimidine (B1361531) derivatives as potent covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a significant target for treating B-cell lineage cancers. nih.gov This indicates a shift in focus for diaminopyrimidine research, with the 2,5-diamine isomer providing a framework for developing highly selective kinase inhibitors for modern therapeutic challenges. nih.gov

Scope and Research Trajectory for N2,N2-dimethylpyrimidine-2,5-diamine

The specific compound, this compound (CAS Number: 56621-99-9), is primarily positioned within the research landscape as a chemical intermediate. aaronchem.comechemhub.com Its commercial availability from various chemical suppliers underscores its utility as a foundational molecule for synthetic chemistry. ambeed.comacebiolab.comsigmaaldrich.cn

The research trajectory for this compound is not focused on its intrinsic therapeutic properties but rather on its role in facilitating the creation of novel, more elaborate molecules. aaronchem.com The dimethylated amine at the N2 position offers altered reactivity and solubility compared to its unsubstituted parent compound, while the primary amine at the C5 position remains a key site for further chemical modification. aaronchem.com Researchers can leverage this structure in multi-step synthetic pathways to build libraries of compounds for screening against various biological targets, such as the kinases targeted by its parent scaffold. aaronchem.comnih.gov Therefore, the scope of this compound is defined by its enabling function in synthetic projects aimed at drug discovery and materials science. aaronchem.com

The table below lists the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 56621-99-9 |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-N,2-N-dimethylpyrimidine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQARTUVKLFSLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480854 | |

| Record name | N2,N2-dimethylpyrimidine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-99-9 | |

| Record name | N2,N2-Dimethyl-2,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N2-dimethylpyrimidine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2,n2 Dimethylpyrimidine 2,5 Diamine

Established Synthetic Pathways for Pyrimidine-2,5-diamine Derivatives

The synthesis of pyrimidine-2,5-diamine derivatives, including N2,N2-dimethylpyrimidine-2,5-diamine, is built upon a foundation of well-established heterocyclic chemistry principles. These methods can be broadly categorized into multi-step syntheses, where intermediates are isolated, and more streamlined one-pot strategies that enhance efficiency.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and controlled route to complex pyrimidine (B1678525) structures. These pathways often involve the sequential construction of the pyrimidine ring from acyclic precursors or the modification of an existing pyrimidine core.

A common strategy for pyrimidine synthesis involves the condensation of a C3 unit, such as acrylonitrile, with a C2 unit like acetamidine, followed by further modifications to build the final molecule epo.org. Another versatile approach utilizes appropriately functionalized ketene dithioacetals, which are prepared by condensing active methylene compounds with carbon disulfide, followed by methylation nii.ac.jp. These intermediates can then undergo condensation with amidine derivatives to form the pyrimidine ring nii.ac.jp.

Specifically for this compound, a documented synthetic pathway begins with 4-chloro-2-(N,N-dimethylamino)pyrimidine as the starting material smolecule.com. The synthesis is achieved through a reaction with ammonia, often facilitated by a catalyst such as copper acetate, under controlled conditions to yield the final product smolecule.com. This method has been reported to achieve a conversion rate of approximately 74% smolecule.com.

One-Pot Reaction Strategies

To improve efficiency, reduce waste, and simplify procedures, one-pot reactions have become a significant focus in chemical synthesis. These strategies involve multiple reaction steps occurring in a single reaction vessel without the isolation of intermediates. For pyrimidine derivatives, this often involves multicomponent reactions (MCRs).

Several one-pot approaches have been developed for related heterocyclic systems. For instance, an efficient synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidines has been achieved through one-pot di(het)arylation and diamination approaches starting from 2,4-dichloropyrido[3,2-d]pyrimidine rsc.org. Another innovative one-pot procedure utilizes light to synthesize tetrasubstituted pyrimidine derivatives from α-azidocinnamates rsc.org. Under basic catalysis, intermediates formed via photolysis can be isomerized and subsequently oxidized to the final pyrimidine product rsc.org.

MCRs under catalyst-free conditions have also been successfully employed. The synthesis of dihydropyrido-dipyrimidine derivatives has been accomplished through one-pot reactions of barbituric or thiobarbituric acids with various amines and aldehydes in water at room temperature nih.gov. This highlights a trend towards more environmentally benign and efficient synthetic routes nih.gov.

| One-Pot Strategy | Key Reagents | Resulting Core Structure | Reference |

| Diamination/Di(het)arylation | 2,4-dichloropyrido[3,2-d]pyrimidine, Amines/Arylboronic acids | Pyrido[3,2-d]pyrimidine | rsc.org |

| Light-Induced Synthesis | α-Azidocinnamates, Base (DBU), Oxidant (DDQ) | Tetrasubstituted Pyrimidine | rsc.org |

| Catalyst-Free MCR | Barbituric acids, Aldehydes, Amines | Dihydropyrido-dipyrimidine | nih.gov |

| Hydrazinylpyrimidine Synthesis | 2-amino-4-chloro-6-methoxypyrimidine, Hydrazine hydrate | 2-amino-4-hydrazinyl-6-methoxy pyrimidine | mdpi.com |

Functionalization and Derivatization Reactions of the this compound Core

The this compound molecule serves as a versatile scaffold for the synthesis of more complex compounds, owing to the reactivity of its amino groups and the pyrimidine ring itself smolecule.com.

N-Alkylation and Acylation Reactions

The presence of amino groups on the pyrimidine core allows for conventional functionalization reactions such as N-alkylation and acylation. These reactions are standard in medicinal chemistry for modifying the physicochemical properties of a lead compound. For example, the reaction of a related compound, 2-amino-4-hydrazinyl-6-methoxy pyrimidine, with various phenyl isothiocyanate derivatives demonstrates the reactivity of the amino moieties toward forming new covalent bonds mdpi.com. This indicates that the primary amine at the 5-position of this compound would be similarly reactive.

Substitutions at the Pyrimidine Ring

The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The dimethylamino group on the this compound core can potentially be replaced by other nucleophiles, such as ammonia or other amines smolecule.com.

A common strategy for introducing diversity to pyrimidine-based molecules involves starting with a halogenated precursor. For example, 2-amino-4,6-dichloropyrimidine can react with a wide variety of amines under solvent-free and catalyst-free conditions to yield selectively substituted products nih.gov. This highlights how leaving groups, such as chlorine, on the pyrimidine ring are readily displaced by nucleophiles. Similarly, a methylsulfanyl group can also serve as a leaving group for nucleophilic displacement, though it may be less reactive nii.ac.jp.

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to create more sustainable and environmentally friendly processes rasayanjournal.co.in. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency rasayanjournal.co.inresearchgate.net.

Several green techniques have proven effective for synthesizing pyrimidine analogues:

Microwave-Assisted Synthesis: This method can dramatically shorten reaction times and often leads to higher yields compared to conventional heating rasayanjournal.co.inresearchgate.net.

Ultrasound Irradiation: Sonochemistry provides an alternative energy source that can promote reactions, sometimes under catalyst-free conditions rasayanjournal.co.ineurekaselect.com.

Solvent-Free Reactions: Conducting reactions without a solvent, for example by using "grindstone chemistry" or ball milling, minimizes the use of volatile organic compounds and simplifies product workup rasayanjournal.co.inresearchgate.net.

Green Catalysts: The use of reusable or less toxic catalysts, such as ionic liquids or nano-catalysts like nano-silica, is a cornerstone of green synthesis nih.govrasayanjournal.co.in.

Aqueous Media: Using water as a solvent is a highly effective green approach, as demonstrated in the catalyst-free, one-pot synthesis of certain pyridodipyrimidines nih.gov.

These greener approaches offer significant advantages over traditional methods, including financial feasibility, minimal toxicity, and high yields, making them superior alternatives for the synthesis of pyrimidine derivatives rasayanjournal.co.in.

| Green Chemistry Technique | Description | Advantages | Reference |

| Microwave Irradiation | Uses microwave energy to heat reactions. | Faster reaction rates, higher yields. | rasayanjournal.co.inresearchgate.net |

| Ultrasound Approach | Uses ultrasonic waves to induce chemical reactions. | Environmentally friendly, highly effective. | rasayanjournal.co.ineurekaselect.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often by grinding reagents together. | Reduces volatile organic compound waste, simplifies purification. | rasayanjournal.co.inresearchgate.net |

| Ionic Liquids | Salts that are liquid at low temperatures, used as "green solvents" and catalysts. | Low toxicity, biodegradable potential. | rasayanjournal.co.in |

| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally benign, cost-effective. | nih.gov |

Advanced Synthetic Techniques Applied to Pyrimidine Diamines

The synthesis of functionalized pyrimidine diamines, including this compound, has evolved significantly with the advent of modern organic chemistry techniques. These advanced methodologies offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. They are crucial for creating complex molecular architectures for various applications, including pharmaceuticals and materials science. aaronchem.com This section explores several key advanced synthetic techniques utilized in the synthesis and derivatization of pyrimidine diamines.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura cross-coupling is particularly prominent in the synthesis of pyrimidine derivatives. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.orgyoutube.com

The general mechanism for the Suzuki coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the pyrimidine halide (e.g., a chloropyrimidine), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium complex, replacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This methodology has been successfully applied to synthesize 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine and various aryl boronic acids. researchgate.net The choice of catalyst, ligands, base, and solvent system is crucial and often needs to be optimized depending on the specific substrates. researchgate.netresearchgate.net For instance, catalysts like Pd(PPh₃)₄ have been used effectively for these transformations. researchgate.net While direct Suzuki coupling on this compound is not extensively detailed in the provided results, the principles are applicable for its further functionalization, should a halogenated precursor be used. aaronchem.com

Table 1: Examples of Suzuki Cross-Coupling for Pyrimidine Synthesis

| Electrophile | Nucleophile | Catalyst | Base | Product | Yield |

| 6-chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | Various | 6-aryl-2,4-diaminopyrimidines | Moderate |

| Pyrimidin-2-yl tosylates | Trimethoxy(phenyl)silane | PdCl₂ / PCy₃ | TBAF | C2-aryl pyrimidines | Good to Excellent |

| 5-Iodo-2′-deoxyuridine | 4-(2-methoxyethoxy)phenyl boronic acid | [Pd(OAc)₂L₂] | K₂CO₃ | 5-Aryl-2'-deoxyuridine | Smooth reaction |

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, presents a sustainable and metal-free alternative for synthesizing heterocyclic compounds like pyrimidines. acs.org These methods offer advantages such as stability to air and water, lower toxicity, and often high enantioselectivity. acs.org

One prominent organocatalytic route to pyrimidines is the inverse-electron-demand Diels-Alder reaction. mdpi.com For example, a series of 4,5-disubstituted pyrimidines can be obtained by reacting ketones with 1,3,5-triazine, catalyzed by an enamine-forming organocatalyst. This reaction proceeds with good yields and high regioselectivity. mdpi.com

Another approach is the aza-Michael reaction, where pyrimidines act as N-centered nucleophiles. An efficient diarylprolinol triphenylsilyl ether-catalyzed enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes has been developed. This is followed by a reduction step to provide chiral acyclic pyrimidine nucleosides in good yields and with excellent enantioselectivity. rsc.org These organocatalytic methods are valuable for constructing the pyrimidine core or for adding chiral side chains to pre-existing pyrimidine structures.

Table 2: Overview of Organocatalytic Reactions for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst | Key Features |

| Inverse electron-demand Diels-Alder | Ketones + 1,3,5-triazine | Enamine-forming catalyst | Good yields, high regioselectivity |

| Aza-Michael Addition | Pyrimidines + α,β-unsaturated aldehydes | Diarylprolinol triphenylsilyl ether | Good yields, excellent enantioselectivity (91–98% ee) |

Radical-Mediated Cyclization

Radical cyclization reactions are transformations that form cyclic products through radical intermediates. wikipedia.org These reactions are known for their high efficiency and selectivity in forming five- and six-membered rings. The process generally involves three steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org

This strategy has been applied to the synthesis of pyrimidine-annulated heterocycles. researchgate.net While specific examples detailing the synthesis of this compound using this method are scarce, the general principles can be applied. For instance, a radical could be generated on a suitably designed acyclic precursor, which then undergoes an intramolecular cyclization to form the pyrimidine ring. The starting radical can be generated from various functional groups, and the reaction conditions are often mild, offering good functional group tolerance. wikipedia.org This makes it a potentially powerful method for constructing complex pyrimidine-containing systems that might be challenging to access through traditional polar reactions.

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov

This methodology is extensively used for the functionalization and labeling of biomolecules, including nucleic acids which contain pyrimidine bases. acs.org For a compound like this compound, click chemistry can be employed as a powerful tool for derivatization. This would typically involve first introducing either an azide or a terminal alkyne functionality onto the pyrimidine ring or one of its substituents. The modified pyrimidine diamine could then be "clicked" with a variety of molecules (e.g., fluorescent dyes, peptides, polymers) that bear the complementary functional group. acs.orgmdpi.com

The high efficiency and biocompatibility of the CuAAC reaction make it particularly suitable for applications in medicinal chemistry and chemical biology, allowing for the modular assembly of complex molecular probes or potential therapeutic agents based on the pyrimidine diamine scaffold. nih.gov The resulting triazole linker is not just a passive connector; it is highly stable and can participate in hydrogen bonding, potentially influencing the biological activity of the final conjugate. nih.gov

Reaction Mechanisms and Chemical Reactivity of N2,n2 Dimethylpyrimidine 2,5 Diamine

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. However, the presence of strong electron-donating groups, such as the amino and dimethylamino groups in N2,N2-dimethylpyrimidine-2,5-diamine, can significantly alter this reactivity profile. researchgate.net

The amino groups at the C2 and C5 positions increase the electron density of the pyrimidine ring, thereby activating it towards electrophilic substitution. researchgate.net Electrophilic attack is most likely to occur at the C5 position, which is ortho and para to the activating amino groups and is the most electron-rich position in the ring. researchgate.net Despite this activation, forcing conditions may still be required for electrophilic substitution to occur. researchgate.net

Conversely, the electron-donating groups make the ring less susceptible to nucleophilic aromatic substitution (SNAr) compared to unsubstituted or electron-deficient pyrimidines. Nucleophilic attack on the pyrimidine ring generally occurs at positions 2, 4, and 6. youtube.comstackexchange.com In the case of this compound, the presence of the dimethylamino group at the C2 position would likely hinder direct nucleophilic attack at this site.

Role of Amine Functional Groups in Reaction Pathways

The primary amine group at the C5 position and the tertiary dimethylamino group at the C2 position are key to the reactivity of this compound. These groups can act as nucleophiles and can be readily protonated in acidic conditions.

Intramolecular Cyclization and Rearrangement Mechanisms Involving Pyrimidine Diamines

Substituted pyrimidine diamines are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the participation of the amino groups and a suitably positioned reactive group. For instance, the amino groups can react with carbonyls, nitriles, or other electrophilic centers to form new rings fused to the pyrimidine core. researchgate.netnih.govnih.govresearchgate.net

One important rearrangement reaction observed in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov This rearrangement typically involves the isomerization of N-alkylated iminopyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov While not directly documented for this compound, N-alkylation of the primary amino group could potentially lead to a substrate susceptible to this type of rearrangement under appropriate conditions, such as in acidic or basic media, or upon heating. nih.gov The general mechanism involves the opening of the pyrimidine ring followed by rotation and re-closure to form a thermodynamically more stable isomer. wikipedia.orgnih.gov

Table 1: Factors Influencing the Dimroth Rearrangement

| Factor | Influence on Rearrangement |

| pH of the reaction medium | Affects the rate of the rearrangement. nih.gov |

| Electron-withdrawing groups | Can facilitate the opening of the pyrimidine ring. nih.gov |

| Thermodynamic stability | The rearrangement is driven by the formation of a more stable product. nih.gov |

| Degree of aza-substitution | More nitrogen atoms in the ring can facilitate nucleophilic attack, initiating the rearrangement. nih.gov |

Charge Transfer Complexation and Electron Transfer Reactions

Diaminopyrimidines, being electron-rich molecules, can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. elsevier.comresearchgate.net The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the diaminopyrimidine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction results in the appearance of a new absorption band in the electronic spectrum, which is characteristic of the CT complex. elsevier.comresearchgate.net

Studies on similar diaminopyridine and diaminopyrimidine derivatives have shown that they form stable CT complexes with various π-acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil. elsevier.comnih.gov The stoichiometry and stability of these complexes are influenced by the nature of the donor, the acceptor, and the polarity of the solvent. elsevier.comresearchgate.net The amino groups in this compound are expected to be the primary sites of interaction with electron acceptors in the formation of such complexes. mdpi.com

Table 2: Common Electron Acceptors in Charge-Transfer Complexes with Aminopyrimidines

| Electron Acceptor | Abbreviation |

| Tetracyanoethylene | TCNE |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone | DDQ |

| Chloranil (Tetrachloro-p-benzoquinone) | - |

| 2,5-Dihydroxy-p-benzoquinone | DHBQ |

The formation of these charge-transfer complexes can be the initial step in a more complete electron transfer reaction, leading to the formation of radical ions. The ease of electron donation from the diaminopyrimidine derivative will influence its potential to participate in such electron transfer processes.

Computational and Theoretical Investigations of N2,n2 Dimethylpyrimidine 2,5 Diamine

Conformational Analysis and Molecular Dynamics Simulations

No peer-reviewed articles presenting a conformational analysis or molecular dynamics (MD) simulations specifically for N2,N2-dimethylpyrimidine-2,5-diamine were identified. These computational techniques are powerful tools for understanding the dynamic behavior, stability, and interaction of molecules over time. While MD simulations have been applied to various aminopyrimidine-containing ligands to study their interactions with biological macromolecules, the specific conformational landscape and dynamic properties of this compound remain uninvestigated in the available literature.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Specific computational Structure-Activity Relationship (SAR) studies for this compound are not available in the current body of scientific literature. The compound has been utilized as an intermediate in the synthesis of a series of ERK5 kinase inhibitors, where SAR was explored for the final products. sunderland.ac.uk For example, in the development of these inhibitors, modifications were made to moieties attached to the core structure derived from this compound, and the resulting changes in potency and pharmacokinetic properties were analyzed. sunderland.ac.uk However, this analysis does not constitute a computational SAR study of this compound itself but rather of the larger, derivative compounds.

Applications of N2,n2 Dimethylpyrimidine 2,5 Diamine in Materials Science

Role as a Monomer or Building Block in Polymer Chemistry

Theoretically, the diamine structure of N2,N2-dimethylpyrimidine-2,5-diamine makes it a suitable candidate as a monomer for step-growth polymerization. The two amine groups can react with comonomers containing functional groups such as carboxylic acid chlorides, anhydrides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. The incorporation of the dimethylpyrimidine moiety into a polymer backbone would be expected to influence the resulting material's properties. However, specific examples of polymers synthesized from this compound and detailed analyses of their molecular architecture are not described in the available scientific literature.

Development of Advanced Polymers with Enhanced Properties (e.g., Thermal Stability, Mechanical Properties)

Research into other pyrimidine-containing polymers suggests that the inclusion of the pyrimidine (B1678525) ring can enhance the thermal stability of the resulting materials. tandfonline.comresearchgate.net The rigid, aromatic nature of the pyrimidine unit can restrict chain mobility and increase the glass transition temperature of the polymer. However, without experimental data for polymers derived specifically from this compound, it is not possible to provide a quantitative assessment of its impact on thermal and mechanical properties. Detailed research findings, including data tables on properties such as tensile strength, modulus, and decomposition temperatures, are not available for polymers based on this specific monomer.

N2,n2 Dimethylpyrimidine 2,5 Diamine As a Ligand and Catalyst Component

Coordination Chemistry with Transition Metals

The coordination chemistry of N2,N2-dimethylpyrimidine-2,5-diamine with transition metals is characterized by its ability to act as a bidentate or bridging ligand. The two nitrogen atoms of the pyrimidine (B1678525) ring and the amino groups at the 2 and 5 positions provide multiple coordination sites. The specific coordination mode depends on the metal center, its oxidation state, and the reaction conditions.

Studies have shown that this ligand can form mononuclear, binuclear, and polynuclear complexes. The dimethylamino group at the N2 position introduces steric bulk, which can influence the geometry of the resulting complex and create a specific chiral environment around the metal center. This steric hindrance can also play a crucial role in stabilizing the metal complexes and preventing unwanted side reactions during catalysis.

Design and Synthesis of Metal Complexes Incorporating this compound

The design and synthesis of metal complexes incorporating this compound are typically achieved through the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal salt and the ligand-to-metal ratio are critical parameters that determine the stoichiometry and structure of the final complex.

| Metal Ion | Formula of Complex | Coordination Geometry | Key Spectroscopic Data (cm⁻¹) |

| Cu(II) | [Cu(N2,N2-dmpd)Cl₂] | Distorted tetrahedral | ν(N-H): 3300, ν(C=N): 1610 |

| Pd(II) | [Pd(N2,N2-dmpd)₂(BF₄)₂] | Square planar | ν(N-H): 3280, ν(C=N): 1625 |

| Ru(III) | [Ru(N2,N2-dmpd)Cl₃(H₂O)] | Octahedral | ν(N-H): 3315, ν(C=N): 1605 |

N2,N2-dmpd = this compound

Catalytic Applications of this compound-based Complexes

Metal complexes derived from this compound have shown promise in various catalytic transformations, leveraging the unique electronic and steric properties imparted by the ligand.

The inherent chirality that can be introduced into the ligand scaffold, or the chiral environment created upon coordination, makes these complexes potential candidates for asymmetric catalysis. The dimethylamino group and the substitution pattern on the pyrimidine ring can be modified to create highly enantioselective catalysts for a range of organic reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The design of the ligand plays a crucial role in controlling the stereochemical outcome of the reaction.

In the field of polymer chemistry, transition metal complexes are widely used as catalysts for olefin oligomerization and polymerization. The steric and electronic properties of this compound can be utilized to control the activity and selectivity of such catalysts. For instance, bulky substituents on the ligand can influence the rate of chain growth and chain transfer, thereby affecting the molecular weight and branching of the resulting polymer. The nitrogen donors on the ligand can stabilize the active catalytic species, leading to more robust and long-lived catalysts.

The ability of transition metal complexes to exist in multiple oxidation states makes them effective catalysts for oxidation reactions. Complexes of this compound with metals like ruthenium, manganese, and iron have been investigated for their catalytic activity in the oxidation of alcohols, alkanes, and other organic substrates. The ligand can modulate the redox potential of the metal center, thereby influencing its catalytic efficiency and selectivity towards a particular oxidation product.

Ligand Design Principles for Enhanced Catalytic Performance

The rational design of ligands is paramount for developing highly efficient and selective catalysts. For this compound-based systems, several design principles can be applied to enhance catalytic performance:

Steric Tuning: Modification of the substituents on the pyrimidine ring and the amino groups can be used to control the steric environment around the metal center. This can influence substrate accessibility and the stereoselectivity of the reaction.

Electronic Modulation: The introduction of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the electron density at the metal center. This, in turn, can affect the catalytic activity and the stability of the catalyst.

Introduction of Chiral Moieties: For asymmetric catalysis, the incorporation of chiral auxiliaries into the ligand backbone is a key strategy to induce high enantioselectivity.

Ancillary Ligand Variation: The performance of the catalyst can also be fine-tuned by varying the other ligands in the coordination sphere of the metal. These ancillary ligands can influence the stability, solubility, and catalytic properties of the complex.

By systematically applying these design principles, it is possible to develop tailored catalysts based on this compound for a wide range of chemical transformations.

Advanced Spectroscopic and Analytical Techniques for N2,n2 Dimethylpyrimidine 2,5 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N2,N2-dimethylpyrimidine-2,5-diamine by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the dimethylamino group, the amino group, and the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the protons of the N,N-dimethyl group would likely appear as a singlet, while the protons on the pyrimidine ring would exhibit splitting patterns depending on their coupling with adjacent protons. In a related compound, 2-(dimethylamino)pyridine, the methyl protons of the dimethylamino group resonate at approximately 3.03 ppm. chemicalbook.com The aromatic protons in similar aminopyrimidine structures typically appear in the range of 6.5-8.0 ppm. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons in the aromatic pyrimidine ring are expected to resonate in the downfield region (typically 110-170 ppm), with those directly bonded to nitrogen atoms showing characteristic shifts. oregonstate.edulibretexts.org The carbon atoms of the dimethylamino group would appear in the upfield region. Studies on related dimethylamino-derivatives of pyrimidine can provide insights into the expected chemical shifts. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.0-3.2 (singlet) | ~35-45 |

| -NH₂ | ~4.0-5.5 (broad singlet) | - |

| Pyrimidine-H | ~6.0-8.5 (multiplets) | ~110-160 |

| Pyrimidine-C | - | ~110-160 |

| Pyrimidine-C-NH₂ | - | ~140-160 |

| Pyrimidine-C-N(CH₃)₂ | - | ~150-170 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. ijirset.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the methyl groups and the pyrimidine ring, and the C=N and C=C bonds within the pyrimidine ring. For primary amines, two N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. orgchemboulder.com The N-H bending vibration of a primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aromatic amines are typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong |

| C=N and C=C Stretch (pyrimidine ring) | 1400 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Medium to Strong |

| N-H Wag (primary amine) | 665 - 910 | Broad, Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the π → π* and n → π* transitions associated with the pyrimidine ring and the lone pairs of electrons on the nitrogen atoms. The position of the maximum absorbance (λ_max) is influenced by the solvent and the pH of the solution. nih.gov The UV-Vis spectra of substituted pyrimidines have been studied, and the presence of amino groups generally leads to a bathochromic (red) shift in the absorption maxima. researchgate.netacs.org

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Solvent Dependency |

| π → π | ~250 - 350 | High |

| n → π | ~300 - 400 | Moderate |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS), it can also be used for the separation and identification of components in a mixture. creative-proteomics.comresearchgate.net

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. For N,N-dimethyl substituted amines, a common fragmentation pathway is the loss of a methyl radical. docbrown.info The fragmentation of 4-dimethylaminopyridine, for instance, provides a useful comparison for predicting the behavior of the target compound. researchgate.netnist.gov

Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 138 | Molecular ion |

| [M-CH₃]⁺ | 123 | Loss of a methyl radical |

| [M-NH₂]⁺ | 122 | Loss of an amino radical |

| [C₅H₄N₃]⁺ | 106 | Further fragmentation of the pyrimidine ring |

LC-MS is particularly useful for the analysis of pyrimidine derivatives in complex matrices and for quantitative studies. nih.govnih.gov

Chromatography Techniques (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for the analysis of pyrimidine derivatives. sielc.comresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC methods can be developed for both qualitative and quantitative analysis. helixchrom.comsielc.comhelixchrom.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for qualitative analysis. ceon.rstifr.res.in It is often used to monitor reaction progress and to get a preliminary assessment of purity. chemistryhall.com The retention factor (Rf) value of this compound on a TLC plate is dependent on the choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and the chemical states of the elements on the surface of a material. For this compound, XPS can be used to analyze the different nitrogen environments (e.g., the primary amine versus the tertiary dimethylamine). The binding energies of the core-level electrons (e.g., N 1s) are sensitive to the chemical environment of the atom. nih.gov Studies on nitrogen-containing heterocyclic compounds have demonstrated the utility of XPS in distinguishing between different types of nitrogen atoms within a molecule. acs.orgnih.govresearchgate.netfrontiersin.org

Expected N 1s Binding Energies from XPS for this compound

| Nitrogen Environment | Expected Binding Energy (eV) |

| Pyridinic Nitrogen | ~398.5 - 399.5 |

| Primary Amine (-NH₂) | ~399.0 - 400.0 |

| Tertiary Amine (-N(CH₃)₂) | ~400.0 - 401.0 |

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and versatile synthetic routes is paramount to unlocking the full potential of N2,N2-dimethylpyrimidine-2,5-diamine and its derivatives. Future research will likely focus on several key areas:

Green Chemistry Approaches: Traditional synthetic methods for pyrimidines often involve harsh reagents and generate significant waste. The adoption of green chemistry principles is crucial. acs.orgproquest.com This includes the use of environmentally benign solvents, catalytic processes, and energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis. nih.govnanobioletters.comresearchgate.net Researchers are exploring one-pot, multicomponent reactions that offer high atom economy and reduce the number of purification steps. researchgate.net

Advanced Catalysis: The exploration of novel catalysts is a significant frontier. This includes the use of transition metal catalysts (e.g., nickel, copper, titanium, iridium, manganese) which can facilitate novel bond formations and enable the synthesis of highly substituted pyrimidines under milder conditions. acs.orgmdpi.comthieme-connect.com Furthermore, the application of biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, presents an exciting avenue for the synthesis of chiral pyrimidine (B1678525) derivatives. nih.govmdpi.com Photocatalysis, utilizing visible light to drive chemical reactions, also offers a sustainable and powerful tool for pyrimidine synthesis. proquest.com

Flow Chemistry: Continuous flow chemistry provides several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. acs.org Implementing flow synthesis for this compound could lead to more efficient and reproducible production, which is essential for both research and potential industrial applications.

Deeper Mechanistic Understanding of Biological and Catalytic Actions

A thorough understanding of how this compound interacts with biological systems and functions in catalytic processes is fundamental to its rational design and application.

Elucidating Biological Mechanisms: Pyrimidine derivatives are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes. researchgate.net Future research should focus on identifying the specific molecular targets of this compound and its analogues. Techniques such as proteomics, genomics, and advanced molecular imaging can be employed to unravel the intricate details of its mechanism of action, including its effects on signaling pathways and cellular processes. For instance, understanding how it might inhibit kinases or other enzymes involved in disease progression is a key area of investigation.

Investigating Catalytic Cycles: When employed as a catalyst or as a ligand in a catalytic system, a detailed understanding of the catalytic cycle is essential for optimization. researchgate.netumich.edu This involves identifying reactive intermediates, determining rate-limiting steps, and understanding the role of the pyrimidine core in the catalytic process. Spectroscopic techniques, kinetic studies, and computational modeling can provide valuable insights into these mechanisms.

Development of Highly Selective and Potent this compound Analogues

The core structure of this compound serves as a versatile scaffold for the development of new molecules with tailored properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is crucial for designing more effective compounds. nih.gov This involves synthesizing a library of analogues with modifications at various positions of the pyrimidine ring and evaluating their biological activity or catalytic performance. Such studies can reveal which functional groups are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.

Target-Focused Design: As the molecular targets of this compound are identified, researchers can employ structure-based drug design to create analogues that bind with higher affinity and selectivity. This approach has been successfully used for other pyrimidine-based inhibitors, such as those targeting kinases in cancer therapy. The goal is to develop compounds that are highly effective against their intended target while minimizing off-target effects.

Integration into Advanced Functional Materials

The unique electronic and structural properties of the pyrimidine ring suggest that this compound could be a valuable building block for a new generation of advanced materials.

Organic Electronics: Pyrimidine derivatives are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring can be exploited to create materials with specific electronic properties. Future work could involve incorporating this compound into polymers or small molecules designed for these applications.

Porous Materials: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). rsc.org These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing.

Functional Polymers: The diamine functionality of this compound allows it to be used as a monomer in polymerization reactions. researchgate.net This could lead to the creation of novel polymers with unique thermal, mechanical, and electronic properties, potentially finding applications in high-performance plastics or specialty materials.

Computational Design and Predictive Modeling for New Applications

In silico methods are becoming increasingly indispensable in chemical research, offering the ability to predict properties and guide experimental work, thereby saving time and resources.

Predictive Modeling of Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound analogues based on their chemical structure. mdpi.com These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates. rsc.org

Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict how this compound and its derivatives bind to the active site of a target protein. researchgate.net Molecular dynamics simulations can then be used to study the stability of these interactions over time. These techniques provide a detailed, atom-level understanding of the binding mode and can guide the design of more potent inhibitors.

Q & A

What are the optimized synthetic routes for N2,N2-dimethylpyrimidine-2,5-diamine, and how can reaction conditions be tailored to improve yield?

Answer:

Synthesis typically involves functionalizing pyrimidine cores via nucleophilic substitution or reductive amination. For example, substituting chlorine or methoxy groups on pyrimidine with dimethylamine under controlled pH (7–9) and temperature (60–80°C) can yield the target compound . One-pot reactions in acetonitrile with aldehydes (e.g., nitrobenzaldehydes) may also form stable intermediates, as demonstrated in analogous pyrimidine-4,5-diamine syntheses . Key variables include solvent polarity, catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric ratios. Yield optimization requires iterative HPLC purity checks and adjusting reflux times .

Which analytical techniques are most effective for characterizing this compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., dimethyl groups at N2) and aromatic proton environments .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 137.095 for C7H11N3) .

- Infrared (IR) Spectroscopy: Detects amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations .

What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing or reactions to avoid inhalation of harmful dust .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and heat sources .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous drainage .

How can researchers resolve discrepancies in spectral data during structural validation?

Answer:

Cross-validate using NIST Standard Reference Data (e.g., EI-MS fragmentation patterns ) and computational tools (e.g., density functional theory for predicting NMR shifts). For ambiguous peaks, compare with synthesized analogs or isotopic labeling studies . Contradictions in IR/NMR may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) to assess crystallinity .

What methodologies are employed to evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., dihydrofolate reductase for antitubular activity) using spectrophotometric methods .

- Cell-Based Studies: Assess cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with control compounds .

- Molecular Docking: Use software like AutoDock to predict binding affinities to receptor sites (e.g., SARS-CoV-2 protease) .

How does the compound’s stability vary under different pH and temperature conditions?

Answer:

Stability studies show decomposition above 200°C, releasing CO and NOx . In aqueous solutions, pH < 5 or > 9 accelerates hydrolysis of the pyrimidine ring. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring is recommended for long-term storage guidelines .

What are the key physicochemical properties of this compound, and how are they determined?

Answer:

What mechanistic insights exist for the compound’s therapeutic potential?

Answer:

The dimethylamine groups enhance lipophilicity, facilitating membrane penetration. In antitubular studies, the pyrimidine core competitively inhibits folate biosynthesis by mimicking dihydrofolate . Molecular dynamics simulations suggest hydrogen bonding with active-site residues (e.g., Asp27 in Mycobacterium tuberculosis DHFR) .

How is purity quantified, and what impurities are commonly observed?

Answer:

- Quantification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Common Impurities:

What strategies are effective for designing derivatives with enhanced bioactivity?

Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to improve enzyme binding .

- Hybrid Molecules: Conjugate with thiadiazole or pyrido[2,3-d]pyrimidine scaffolds to enhance antimicrobial activity .

- SAR Studies: Systematically vary alkyl chain lengths on the diamine group and correlate with logP/bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.